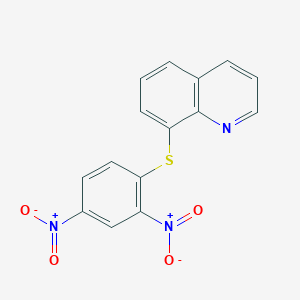
8-(2,4-Dinitrophenyl)sulfanylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4-Dinitrophenyl)sulfanylquinoline is an organic compound that features a quinoline ring substituted with a sulfanyl group attached to a 2,4-dinitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Dinitrophenyl)sulfanylquinoline typically involves the nucleophilic substitution reaction of 8-mercaptoquinoline with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring efficient purification, and implementing safety measures to handle the toxic intermediates and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of nitro groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(2,4-Dinitrophenyl)sulfanylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-(2,4-Dinitrophenyl)sulfanylquinoline involves its interaction with specific molecular targets. The compound’s sulfanyl group can form coordination complexes with metal ions, affecting various biochemical pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can lead to the modulation of enzyme activities and cellular functions.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the quinoline ring and sulfanyl group.
8-Hydroxyquinoline: Similar quinoline structure but with a hydroxyl group instead of the dinitrophenyl-sulfanyl substitution.
2,4-Dinitroaniline: Contains the dinitrophenyl group but with an aniline substitution instead of the quinoline ring.
Uniqueness: 8-(2,4-Dinitrophenyl)sulfanylquinoline is unique due to the combination of the quinoline ring, sulfanyl group, and dinitrophenyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
1873-67-2 |
|---|---|
Formule moléculaire |
C15H9N3O4S |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
8-(2,4-dinitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9N3O4S/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H |
Clé InChI |
HMNVREUITHREJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


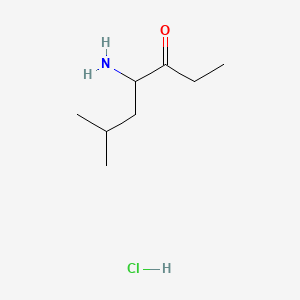
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)

![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
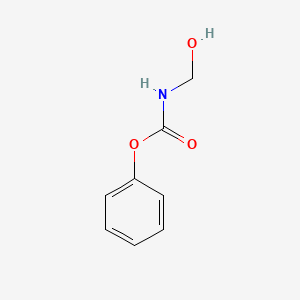
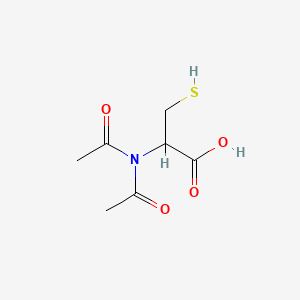
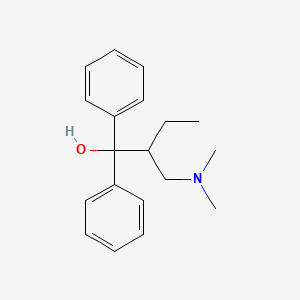
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)
![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)
![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)
![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
